N-(3-Bromo-2-chlorobenzyl)propan-2-amine
Description
N-(3-Bromo-2-chlorobenzyl)propan-2-amine is a substituted benzylamine derivative characterized by a propan-2-amine moiety attached to a benzyl group substituted with bromine at position 3 and chlorine at position 2. This compound belongs to a broader class of arylalkylamines, which are pivotal in medicinal chemistry, agrochemicals, and materials science.
Such halogenated amines are often explored for their pharmacological properties, including interactions with neurotransmitter receptors or enzyme inhibition .
Properties
IUPAC Name |
N-[(3-bromo-2-chlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-4-3-5-9(11)10(8)12/h3-5,7,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYIENOGKZIMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-chlorobenzyl)propan-2-amine typically involves the following steps:
Halogenation of Benzyl Compounds: The starting material, 3-bromo-2-chlorobenzyl chloride, can be synthesized by halogenating benzyl compounds using reagents such as bromine and chlorine under controlled conditions.
Amination Reaction: The halogenated benzyl compound is then reacted with propan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-chlorobenzyl)propan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Intermediate in Organic Synthesis
N-(3-Bromo-2-chlorobenzyl)propan-2-amine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications, making it a versatile building block in organic chemistry.
Reaction Pathways
The compound can undergo several chemical reactions, including:
- Substitution Reactions : Reacting with nucleophiles to form substituted derivatives.
- Reduction and Oxidation : Transforming into different amine derivatives or corresponding ketones/aldehydes.
Table 1: Common Reactions of this compound
| Reaction Type | Example Reaction | Products Formed |
|---|---|---|
| Substitution | This compound + NaOCH₃ | Substituted benzyl derivatives |
| Reduction | This compound + LiAlH₄ | Amine derivatives |
| Oxidation | This compound + KMnO₄ | Ketones/Aldehydes |
Pharmacological Potential
Research indicates that this compound may exhibit biological activity through its interaction with various molecular targets. It is being investigated for its potential therapeutic properties, particularly in the context of enzyme inhibition and receptor binding.
Case Study: Neuroprotective Properties
A study explored the neuroprotective effects of compounds similar to this compound on neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The findings suggested that modifications to the compound could enhance its selectivity and potency against nNOS, making it a candidate for further development in treating neurodegenerative disorders .
Pharmaceutical Manufacturing
This compound is utilized in the pharmaceutical industry as a precursor for developing new drugs. Its structural characteristics allow it to be modified into various pharmacologically active compounds.
Agrochemical Production
The compound has potential applications in the agrochemical sector, where it may be used to synthesize herbicides or pesticides due to its chemical properties.
Mechanism of Action
The mechanism by which N-(3-Bromo-2-chlorobenzyl)propan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can influence the compound’s lipophilicity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(3-Bromo-2-chlorobenzyl)propan-2-amine, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Halogenation Patterns: The target compound’s 3-bromo-2-chloro substitution distinguishes it from analogs like N-(4-methylbenzyl)propan-2-amine (non-halogenated) and Fenamiphos (phosphorothioate-containing).
Amine Branching : Unlike 25C-NBOH’s ethanamine backbone, the propan-2-amine group in the target compound introduces a tertiary amine, altering basicity and metabolic stability .
Applications : While Fenamiphos is agriculturally focused, halogenated benzylamines like the target compound are more likely candidates for CNS-targeting therapeutics due to structural similarities with psychoactive phenethylamines .
Biological Activity
N-(3-Bromo-2-chlorobenzyl)propan-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a propan-2-amine backbone with a bromine and chlorine substituent on the aromatic ring. The presence of these halogen atoms can significantly influence the compound's biological interactions and pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has shown promise in inhibiting fungal growth.
- Enzyme Interaction : It may act as a ligand for specific enzymes or receptors, modulating biochemical pathways.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of related compounds, indicating that derivatives containing similar structural features to this compound demonstrated significant antimicrobial activity. For instance, monomeric alkaloids with similar moieties exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, suggesting a comparable potential for this compound in antimicrobial applications .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µM) against Bacteria | Activity Type |
|---|---|---|
| This compound | TBD (To be determined) | Antibacterial |
| Monomeric Alkaloids | 4.69 - 156.47 | Antibacterial |
| Other Related Compounds | Varies (specific data needed) | Antifungal |
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that lead to microbial death or inhibition.
- DNA Interaction : Potential binding to nucleic acids may disrupt essential cellular processes.
Case Studies and Research Findings
- Antibacterial Studies : Research on similar compounds has shown promising results against multidrug-resistant strains of Staphylococcus aureus. These findings suggest that this compound could be effective against resistant bacterial infections, highlighting its potential as a lead compound for drug development .
- Synergistic Effects : Some studies indicate that when combined with other antimicrobial agents, compounds similar to this compound can exhibit synergistic effects, enhancing overall efficacy against resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
